molecular formula C8H10O2S B6268592 trimethylthiophene-3-carboxylic acid CAS No. 123450-49-7

trimethylthiophene-3-carboxylic acid

Cat. No.: B6268592
CAS No.: 123450-49-7
M. Wt: 170.2
InChI Key:
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Description

Trimethylthiophene-3-carboxylic acid (TTCA) is a compound of the thiophene family that is widely used in the scientific research community. It is an unsaturated organic compound that is both versatile and highly reactive, making it an ideal starting material for a range of synthetic transformations. TTCA has a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and materials science. In addition, TTCA has been used extensively in the scientific research community for the study of biochemical and physiological effects.

Scientific Research Applications

Trimethylthiophene-3-carboxylic acid has many applications in the scientific research community. It has been used in the synthesis of pharmaceuticals, agrochemicals, and materials science. In addition, this compound has been used extensively in the study of biochemical and physiological effects. This compound has been used to study the effects of oxidative stress, inflammation, and other cellular processes. It has also been used to study the effects of drugs on the body, including the effects of drugs on the nervous system, cardiovascular system, and other organs. Furthermore, this compound has been used to study the effects of environmental pollutants on the body.

Mechanism of Action

The mechanism of action of trimethylthiophene-3-carboxylic acid is not fully understood. However, it is believed that this compound works by inhibiting enzymes involved in the synthesis of fatty acids, which are essential components of cell membranes. This compound also binds to proteins, which can alter the structure and function of these proteins. In addition, this compound can interact with DNA, which can lead to changes in gene expression. Finally, this compound can inhibit the activity of certain enzymes involved in the metabolism of carbohydrates and lipids.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the synthesis of fatty acids, which can lead to changes in cell membrane structure and function. This compound has also been shown to bind to proteins, which can alter the structure and function of these proteins. In addition, this compound can interact with DNA, which can lead to changes in gene expression. Finally, this compound has been shown to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates and lipids.

Advantages and Limitations for Lab Experiments

Trimethylthiophene-3-carboxylic acid has several advantages and limitations for lab experiments. One advantage of this compound is that it is a highly reactive compound, which makes it an ideal starting material for a range of synthetic transformations. In addition, this compound is relatively inexpensive and easy to obtain. However, one limitation of this compound is that it is a highly toxic compound and should be handled with caution.

Future Directions

There are several potential future directions for trimethylthiophene-3-carboxylic acid research. One direction is to further investigate the biochemical and physiological effects of this compound. Another direction is to explore the potential applications of this compound in the development of new drugs and materials. Finally, further research could be conducted to investigate the mechanism of action of this compound and to develop strategies for its safe and effective use.

Synthesis Methods

Trimethylthiophene-3-carboxylic acid can be synthesized through a variety of methods, including the Grignard reaction, the Wittig reaction, the Ullmann reaction, and the Friedel-Crafts reaction. The Grignard reaction is the most commonly used method for synthesizing this compound. This method involves the reaction of an alkyl halide with magnesium metal to produce a Grignard reagent, which is then reacted with carbon dioxide to form this compound. The Wittig reaction is another commonly used method for synthesizing this compound, which involves the reaction of an aldehyde or ketone with a phosphonium ylide to produce an alkene. The Ullmann reaction is a variation of the Wittig reaction and involves the reaction of an aryl halide with a phosphonium ylide to produce an aryl alkene. Finally, the Friedel-Crafts reaction is the most commonly used method for synthesizing this compound from an aromatic compound. This method involves the reaction of an aromatic compound with an alkyl halide to produce an alkylated aromatic compound.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for trimethylthiophene-3-carboxylic acid involves the introduction of a carboxylic acid group onto a trimethylthiophene molecule.", "Starting Materials": [ "Trimethylthiophene", "Bromine", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Methanol", "Ethanol", "Acetic acid", "Hydrochloric acid", "Water" ], "Reaction": [ "Bromination of trimethylthiophene using bromine in acetic acid to form 3-bromo-2,4,5-trimethylthiophene", "Treatment of 3-bromo-2,4,5-trimethylthiophene with sodium hydroxide to form 3-hydroxy-2,4,5-trimethylthiophene", "Oxidation of 3-hydroxy-2,4,5-trimethylthiophene using sodium bicarbonate and sodium chloride to form 3-carboxy-2,4,5-trimethylthiophene", "Methylation of 3-carboxy-2,4,5-trimethylthiophene using methanol and hydrochloric acid to form trimethylthiophene-3-carboxylic acid", "Purification of trimethylthiophene-3-carboxylic acid using sodium sulfate and recrystallization from ethanol/water" ] }

123450-49-7

Molecular Formula

C8H10O2S

Molecular Weight

170.2

Purity

95

Origin of Product

United States

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